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Compound of Interest

2-(4-Phenylphenoxy)propanoic
Compound Name: o
aci

Cat. No. B1200401

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid (CAS No. 5555-13-5), a biphenyl derivative of propanoic
acid. Due to the limited availability of publicly accessible experimental spectra, this document
currently presents predicted data and references to related compounds to offer a foundational
understanding of its structural characteristics.

Chemical Structure and Properties

IUPAC Name: 2-([1,1'-biphenyl]-4-yloxy)propanoic acid Synonyms: 2-(4-
Biphenylyloxy)propanoic acid, 2-(4-Phenylphenoxy)propanoic acid CAS Number: 5555-13-
5[1] Molecular Formula: C15H1403 Molecular Weight: 242.27 g/mol

Spectroscopic Data

Comprehensive experimental spectroscopic data for 2-(4-Phenylphenoxy)propanoic acid is
not readily available in public databases. The following sections provide available data,
primarily from spectral databases and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR Spectrum: A 33C NMR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in
the SpectraBase database.[2] Access to the full spectrum may require a subscription. Predicted
13C NMR data is not currently available.

IH NMR Spectrum: Experimental *H NMR data for the target compound is not currently
available in the searched databases.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values for various
adducts of 2-(4-biphenylyloxy)propionic acid have been calculated and are presented in the
table below. This data can be valuable for identifying the compound in complex mixtures using
liquid chromatography-mass spectrometry (LC-MS).

Adduct lon Predicted CCS (A2
[M-+H]*+ 153.9
[M+Na]* 158.4
[M+K]* 161.8
[M+NHa]* 164.2
[M-H]- 151.7
[M+HCOO]- 155.8

This data is computationally predicted and should be used as a reference pending
experimental verification.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the
SpectraBase database.[2] However, access to the full spectrum may require a subscription.
Key characteristic absorption bands for similar structures, such as 2-phenylpropionic acid
derivatives, typically include:

e O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm~1
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C=0 stretch (carboxylic acid): A strong absorption band around 1700 cm~1

C-O stretch (ether): Bands in the region of 1250-1000 cm~1

C-H stretch (aromatic): Peaks typically above 3000 cm~1

C=C stretch (aromatic): Bands in the 1600-1450 cm~1 region

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid are not available in the public domain. General
methodologies for obtaining such data are described below.

NMR Spectroscopy Protocol (General)

A general protocol for acquiring *H and 3C NMR spectra would involve dissolving a few
milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCls, DMSO-de).
The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Chemical shifts would be referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Mass Spectrometry Protocol (General)

For mass spectrometry, the compound would typically be analyzed using an electrospray
ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or
quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry would
provide accurate mass measurements to confirm the elemental composition.

IR Spectroscopy Protocol (General)

An IR spectrum could be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For
a solid sample, this would typically be done using an attenuated total reflectance (ATR)
accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or
germanium).

Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1200401?utm_src=pdf-body
https://www.benchchem.com/product/b1200401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-(4-Phenylphenoxy)propanoic acid.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Conclusion

While a complete set of experimentally-derived spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid is not currently available in readily accessible public
databases, this guide provides a starting point for researchers. The predicted mass
spectrometry data offers valuable information for initial identification. It is recommended that
researchers seeking to work with this compound perform a full spectroscopic characterization
upon synthesis or acquisition to confirm its identity and purity. Further investigation into
specialized chemical literature and proprietary databases may yield more comprehensive
experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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